molecular formula C16H18N2O2S B2827978 N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide CAS No. 391221-23-1

N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide

Cat. No. B2827978
CAS RN: 391221-23-1
M. Wt: 302.39
InChI Key: HRKJDJUOPVPWAZ-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide” is a chemical compound that contains a thiazole ring, which is a type of heterocycle. Thiazole rings are found in many biologically active compounds and have been the subject of extensive research . The compound also contains an amide group, which is common in many drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide” would likely be determined using techniques such as NMR, FTIR, and elemental analysis . These techniques can provide information about the types of atoms in the compound and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving “N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide” would depend on its molecular structure and the conditions under which the reactions take place. Thiazole compounds are known to undergo various types of reactions, including donor-acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide” would be determined by its molecular structure. Thiazole compounds are known to exhibit a range of properties, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .

Scientific Research Applications

Cystic Fibrosis Therapy

N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide derivatives have been investigated for their potential in cystic fibrosis therapy. A study found that specific analogues of N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide demonstrated significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research highlights the compound's potential in the development of treatments for cystic fibrosis by improving the function of CFTR proteins at the cellular level (G. Yu et al., 2008).

Molecular Characteristics and Enzyme Inhibition

Another study focused on the synthesis and evaluation of N-((4-acetylphenyl)carbamothioyl)pivalamide for its molecular characteristics and biological activities. The research demonstrated that this compound exhibits significant enzyme inhibition activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for treating conditions associated with enzyme dysfunction (A. Saeed et al., 2022).

Antibacterial Evaluation

The antibacterial activity of N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide derivatives was explored in another study. It was found that certain compounds within this class showed high inhibitory activity against a range of Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents (Abeer N. Al-Romaizan, 2019).

Future Directions

The future directions for research on “N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide” would likely involve further studies on its synthesis, properties, and potential applications. It could also involve the development of new derivatives with improved properties .

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10(19)13-12(11-8-6-5-7-9-11)17-15(21-13)18-14(20)16(2,3)4/h5-9H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKJDJUOPVPWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

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